molecular formula C9H14O2 B13958377 6-Nonynoic acid CAS No. 56630-31-0

6-Nonynoic acid

Cat. No.: B13958377
CAS No.: 56630-31-0
M. Wt: 154.21 g/mol
InChI Key: JYHVTTAHMRXBQX-UHFFFAOYSA-N
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Description

6-Nonynoic acid is an organic compound with the molecular formula C9H14O2 It is a nine-carbon fatty acid with a triple bond between the sixth and seventh carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Nonynoic acid can be synthesized through several methods. One common approach involves the oxidation of 6-nonyn-1-ol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of nitriles. For example, 6-nonynonitrile can be hydrolyzed in the presence of a strong acid or base to yield this compound. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Nonynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bond in this compound can be oxidized to form carboxylic acids or ketones.

    Reduction: The triple bond can be reduced to a double bond or a single bond using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The carboxyl group in this compound can participate in substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst

    Substitution: Alcohols or amines in the presence of a dehydrating agent like sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkenes, alkanes

    Substitution: Esters, amides

Scientific Research Applications

6-Nonynoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique triple bond makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study its effects on biological systems, including its potential as an antimicrobial agent.

    Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 6-Nonynoic acid involves its interaction with various molecular targets and pathways. Its triple bond allows it to participate in unique chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Nonanoic acid: A saturated fatty acid with the molecular formula C9H18O2. Unlike 6-Nonynoic acid, it lacks a triple bond, making it less reactive in certain chemical reactions.

    Octynoic acid: An eight-carbon fatty acid with a triple bond. It shares some chemical properties with this compound but has a shorter carbon chain.

    Decynoic acid: A ten-carbon fatty acid with a triple bond. It has similar reactivity to this compound but with a longer carbon chain.

Uniqueness of this compound

This compound’s unique structure, featuring a triple bond at the sixth carbon, gives it distinct chemical properties. This makes it a valuable compound for various applications, particularly in organic synthesis and medicinal chemistry. Its ability to undergo diverse chemical reactions sets it apart from similar compounds, providing researchers with a versatile tool for scientific exploration.

Properties

CAS No.

56630-31-0

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

non-6-ynoic acid

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h2,5-8H2,1H3,(H,10,11)

InChI Key

JYHVTTAHMRXBQX-UHFFFAOYSA-N

Canonical SMILES

CCC#CCCCCC(=O)O

Origin of Product

United States

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